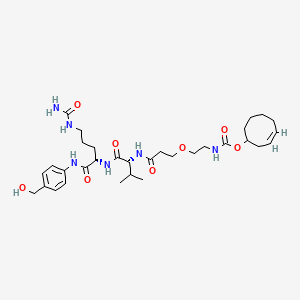
TCO-PEG1-Val-Cit-PABC-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TCO-PEG1-Val-Cit-PABC-OH is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is a click chemistry reagent containing a trans-cyclooctene (TCO) group that can undergo an inverse electron demand Diels-Alder reaction with molecules containing tetrazine groups . The structure includes a polyethylene glycol (PEG1) chain, valine (Val), citrulline (Cit), para-aminobenzyloxycarbonyl (PABC), and a hydroxyl group (OH) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TCO-PEG1-Val-Cit-PABC-OH involves multiple steps, starting with the preparation of the TCO group, followed by the incorporation of the PEG1 chain, and finally the addition of the Val-Cit-PABC moiety. The TCO group is typically synthesized through a series of organic reactions involving cyclooctene derivatives . The PEG1 chain is then attached to the TCO group using standard polyethylene glycolation techniques . The Val-Cit-PABC moiety is synthesized separately and then conjugated to the TCO-PEG1 intermediate under mild conditions to avoid degradation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity . The final product is typically purified using chromatography and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions: TCO-PEG1-Val-Cit-PABC-OH primarily undergoes click chemistry reactions, specifically the inverse electron demand Diels-Alder reaction with tetrazine-containing molecules . This reaction is highly selective and efficient, making it ideal for bioconjugation applications .
Common Reagents and Conditions: The inverse electron demand Diels-Alder reaction typically requires the presence of a tetrazine-containing molecule and is carried out under mild conditions, often at room temperature . The reaction is facilitated by the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) .
Major Products Formed: The major product formed from the reaction of this compound with a tetrazine-containing molecule is a stable bioconjugate, which can be further used in the synthesis of ADCs .
Scientific Research Applications
TCO-PEG1-Val-Cit-PABC-OH is widely used in the field of bioconjugation, particularly in the synthesis of ADCs . ADCs are a class of targeted cancer therapies that combine the specificity of antibodies with the cytotoxicity of small molecule drugs . The this compound linker allows for the stable attachment of the drug to the antibody, ensuring targeted delivery to cancer cells . Additionally, this compound is used in various research applications involving click chemistry and bioconjugation .
Mechanism of Action
The mechanism of action of TCO-PEG1-Val-Cit-PABC-OH involves its role as a cleavable linker in ADCs . Upon internalization by cancer cells, the linker is cleaved by lysosomal enzymes, releasing the cytotoxic drug . The Val-Cit dipeptide motif is specifically cleaved by cathepsin B, an enzyme present in the lysosome . This targeted release mechanism ensures that the cytotoxic drug is delivered specifically to cancer cells, minimizing off-target effects .
Comparison with Similar Compounds
Similar Compounds:
- TCO-PEG2-Val-Cit-PABC-OH
- TCO-PEG3-Val-Cit-PABC-OH
- TCO-PEG4-Val-Cit-PABC-OH
Uniqueness: TCO-PEG1-Val-Cit-PABC-OH is unique due to its single PEG unit, which provides a balance between solubility and stability . The presence of the TCO group allows for efficient click chemistry reactions, while the Val-Cit-PABC moiety ensures targeted release of the cytotoxic drug in cancer cells . Compared to similar compounds with longer PEG chains, this compound offers a more compact structure, which can be advantageous in certain bioconjugation applications .
Properties
Molecular Formula |
C32H50N6O8 |
|---|---|
Molecular Weight |
646.8 g/mol |
IUPAC Name |
[(3E)-cyclooct-3-en-1-yl] N-[2-[3-[[(2R)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethyl]carbamate |
InChI |
InChI=1S/C32H50N6O8/c1-22(2)28(38-27(40)16-19-45-20-18-35-32(44)46-25-9-6-4-3-5-7-10-25)30(42)37-26(11-8-17-34-31(33)43)29(41)36-24-14-12-23(21-39)13-15-24/h4,6,12-15,22,25-26,28,39H,3,5,7-11,16-21H2,1-2H3,(H,35,44)(H,36,41)(H,37,42)(H,38,40)(H3,33,34,43)/b6-4+/t25?,26-,28+/m0/s1 |
InChI Key |
CEPCTCNNPFHLKM-ACZRQGILSA-N |
Isomeric SMILES |
CC(C)[C@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCNC(=O)OC2CCCC/C=C/C2 |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCNC(=O)OC2CCCCC=CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


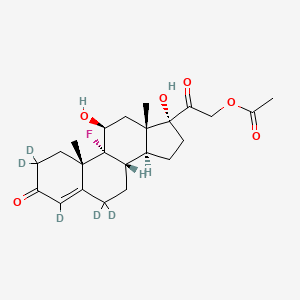
![3-[[(2-chloro-9-cyclopentylpurin-6-yl)amino]methyl]-4,6-diethyl-1H-pyridin-2-one](/img/structure/B15143523.png)
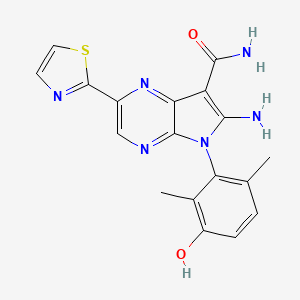
![4-Methyl-3-[[1-oxo-2-(propylamino)propyl]amino]-2-thiophenecarboxylic Acid-d7](/img/structure/B15143560.png)
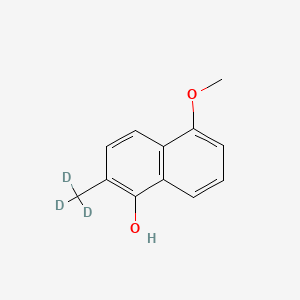
![(2,3,4,5,6-pentafluorophenyl) (2S)-6-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate](/img/structure/B15143567.png)
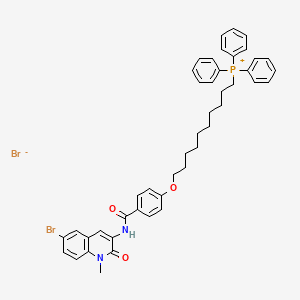
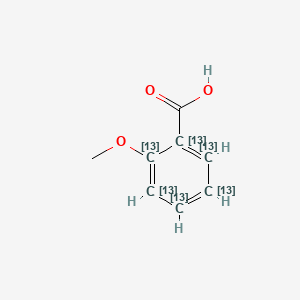

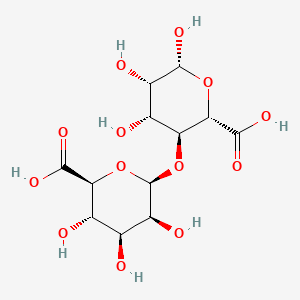
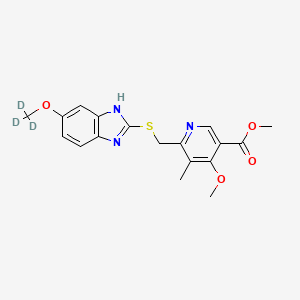
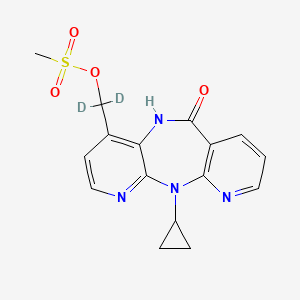
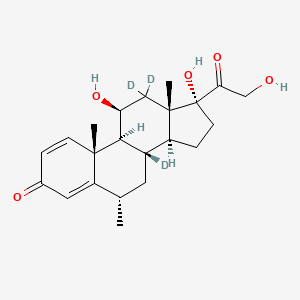
![2-[4-[2-[[1-[2-[[(2S)-1-[[(3S,6S,9R,12S,15S,23S)-9-benzyl-23-carbamoyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricos-15-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]piperidin-4-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B15143610.png)
